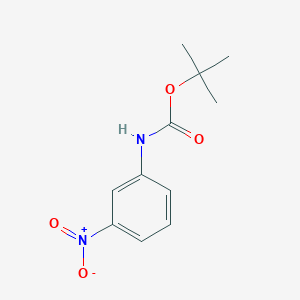

Tert-butyl 3-nitrophenylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)12-8-5-4-6-9(7-8)13(15)16/h4-7H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDQPYRGGSHYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441113 | |

| Record name | tertbutyl 3-nitrophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18437-64-4 | |

| Record name | tertbutyl 3-nitrophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis, Properties, and Applications of tert-Butyl 3-nitrophenylcarbamate

Introduction: Strategic Importance in Synthetic Chemistry

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic manipulation of functional groups is paramount. tert-Butyl 3-nitrophenylcarbamate serves as a quintessential example of a critical intermediate, designed for the precise and temporary masking of an amine functionality. The presence of the nitro group on the aromatic ring significantly influences the electronic properties and reactivity of the molecule, making its protection a crucial step in multi-stage synthetic endeavors. This guide provides an in-depth exploration of the synthesis, chemical properties, and practical applications of this compound, offering field-proven insights for researchers, chemists, and professionals in drug development.

The primary utility of this compound lies in its role as a stable, protected form of 3-nitroaniline. The tert-butoxycarbonyl (Boc) group is a widely employed amine protecting group due to its robustness under a variety of reaction conditions and its straightforward removal under acidic conditions. By protecting the amine in 3-nitroaniline as this compound, chemists can perform selective transformations on the nitro group, most commonly reduction to an amine, without the interference of the otherwise reactive aniline nitrogen. This strategic protection is a cornerstone in the synthesis of a variety of more complex molecules, including substituted ureas and amides, which are prevalent motifs in biologically active compounds.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use and characterization in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 18437-64-4 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₄ | |

| Molecular Weight | 238.24 g/mol | |

| Appearance | Yellow solid | |

| Melting Point | 180-182 °C | |

| Solubility | Soluble in dichloromethane, chloroform, and alcohols. Slightly soluble in petroleum ether and water. | |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.30 (s, 1H), 7.88 (d, J = 9Hz, 1H), 7.68 (d, J = 3Hz, 1H), 7.44 (t, J = 9Hz, 1H), 6.72 (bs, 1H), 1.54 (s, 9H) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 152.40, 149.20, 139.90, 129.90, 124.10, 117.80, 113.40, 81.80, 28.50 |

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the synthesis of this compound is the reaction of 3-nitroaniline with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base.[2] This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

3-Nitroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask, addition funnel, and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitroaniline (1.0 equivalent) in anhydrous THF or DCM.

-

Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution. Stir for 5-10 minutes at room temperature.

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the stirred solution of 3-nitroaniline and triethylamine over 15-30 minutes. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (3-nitroaniline) is consumed. This typically takes 2-4 hours.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a yellow solid.

-

Mechanism of Synthesis

The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-nitroaniline attacks one of the electrophilic carbonyl carbons of the Boc anhydride. A tetrahedral intermediate is formed, which then collapses, leading to the formation of the carbamate and a tert-butyl carbonate anion as a leaving group. The base (triethylamine) then deprotonates the positively charged nitrogen, and the tert-butyl carbonate anion decomposes to carbon dioxide and tert-butoxide.

Caption: Mechanism of Boc protection of 3-nitroaniline.

Key Synthetic Applications

The primary strategic role of this compound is to serve as a precursor to tert-butyl (3-aminophenyl)carbamate. This transformation is typically achieved through the selective reduction of the nitro group, a reaction that would be complicated by the presence of a free aniline.

Reduction to tert-Butyl (3-aminophenyl)carbamate

A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and clean method.

Experimental Protocol for Reduction:

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite® for filtration

Procedure:

-

Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound in methanol or ethanol.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution.

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with additional solvent (methanol or ethanol).

-

Concentrate the filtrate under reduced pressure to yield tert-butyl (3-aminophenyl)carbamate, which can often be used in the next step without further purification.

-

Workflow for Subsequent Syntheses

The resulting tert-butyl (3-aminophenyl)carbamate is a versatile intermediate for the synthesis of various compounds, particularly ureas and amides, which are important scaffolds in many kinase inhibitors and other therapeutic agents.[3][4]

Caption: Synthetic utility of this compound.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound and all reagents in a well-ventilated fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and strategically important intermediate in organic synthesis. Its preparation via the Boc protection of 3-nitroaniline is a straightforward and high-yielding process. The primary utility of this compound is to enable the selective reduction of the nitro group to an amine, providing access to tert-butyl (3-aminophenyl)carbamate, a versatile building block for the synthesis of a wide range of more complex molecules, particularly those with pharmaceutical applications. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to confidently and effectively utilize this compound in their synthetic endeavors.

References

- Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 105-115.

-

LabSolutions. (n.d.). Tert-Butyl (3-nitrophenyl)carbamate. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

-

Wikipedia. (2023). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

- Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 1-11.

-

PubMed. (2009). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to tert-Butyl (3-nitrophenyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of tert-butyl (3-nitrophenyl)carbamate, a key synthetic intermediate in medicinal chemistry. We will delve into its chemical identity, synthesis, and critical role in the development of novel therapeutics, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The compound "tert-butyl 3-nitrophenylcarbamate" is systematically named tert-butyl (3-nitrophenyl)carbamate according to IUPAC nomenclature. Its structure features a phenyl ring substituted with a nitro group at the meta-position and a carbamate functional group. The carbamate nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a common and versatile protecting group in organic synthesis.

Molecular Structure:

Caption: Chemical structure of tert-butyl (3-nitrophenyl)carbamate.

Key Identifiers:

-

IUPAC Name: tert-butyl (3-nitrophenyl)carbamate[1]

-

CAS Number: 18437-64-4[1]

-

Molecular Formula: C₁₁H₁₄N₂O₄[1]

-

Molecular Weight: 238.24 g/mol [1]

-

SMILES: O=C(OC(C)(C)C)NC1=CC=CC(=O)=C1[1]

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl (3-nitrophenyl)carbamate is presented in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Appearance | Yellow solid | [2] |

| Melting Point | 180-182 °C | [2] |

| Storage | Sealed in a dry place at room temperature. | [1] |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.30 (s, 1H), 7.88 (d, J = 9Hz, 1H), 7.68 (d, J = 3Hz, 1H), 7.44 (t, J = 9Hz, 1H), 6.72 (bs, 1H), 1.54 (s, 9H) | [2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 152.40, 149.20, 139.90, 129.90, 124.10, 117.80, 113.40, 81.80, 28.50 | [2] |

Synthesis and Strategic Importance

The synthesis of tert-butyl (3-nitrophenyl)carbamate is a foundational step in the strategic incorporation of a protected aniline moiety into more complex molecules.

Synthesis of tert-Butyl (3-nitrophenyl)carbamate

The most common and efficient method for the synthesis of tert-butyl (3-nitrophenyl)carbamate involves the N-Boc protection of 3-nitroaniline.

Reaction Scheme:

Sources

A Comprehensive Technical Guide to Tert-butyl 3-nitrophenylcarbamate: Synthesis, Properties, and Applications in Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of tert-butyl 3-nitrophenylcarbamate, a key intermediate in organic synthesis and medicinal chemistry. The document outlines its chemical and physical properties, including its CAS number and molecular weight, and presents a detailed, field-proven protocol for its synthesis. Furthermore, it delves into the strategic importance of this molecule, particularly its role as a precursor to versatile 3-aminophenyl derivatives. The guide explores the reactivity of its functional groups, emphasizing the chemoselective reduction of the nitro group and the lability of the tert-butyloxycarbonyl (Boc) protecting group. Applications in the synthesis of bioactive molecules and as a building block in drug discovery programs are discussed, supported by mechanistic insights and experimental considerations. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in their synthetic endeavors.

Core Compound Identification

Product Name: this compound

| Property | Value | Source |

| CAS Number | 18437-64-4 | |

| Molecular Formula | C₁₁H₁₄N₂O₄ | |

| Molecular Weight | 238.24 g/mol | |

| Appearance | Yellow solid | |

| Melting Point | 180-182 °C |

Strategic Importance in Organic Synthesis

This compound is a bifunctional molecule of significant strategic value in multi-step organic synthesis. Its utility is rooted in the orthogonal reactivity of its two primary functional groups: the nitro group and the Boc-protected amine.

-

The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, including basic, hydrogenolytic, and mildly acidic environments. However, it can be readily and cleanly removed under moderately acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), liberating the free amine. This allows for the selective unmasking of the amino functionality at a desired stage of a synthetic sequence, a cornerstone of modern synthetic strategy.

-

The Nitro Group: The aromatic nitro group is a versatile functional handle. It is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution and directing incoming electrophiles to the meta position. More importantly, the nitro group can be selectively reduced to an amine under various conditions (e.g., catalytic hydrogenation, metal-acid reduction). This transformation is fundamental to its application, as it provides a route to tert-butyl 3-aminophenylcarbamate, a valuable building block for introducing a 1,3-diaminobenzene moiety.

The combination of these two functional groups in one molecule allows for a logical and controlled synthetic workflow, as illustrated below.

Caption: Synthetic pathways originating from this compound.

Synthesis Protocol

The synthesis of this compound is typically achieved through the protection of the amino group of 3-nitroaniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in organic synthesis. The following protocol is adapted from established methods for the Boc-protection of anilines.[1]

Reaction Scheme:

Caption: Boc-protection of 3-nitroaniline to yield the target compound.

Materials and Reagents

-

3-Nitroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask, addition funnel, and magnetic stirrer

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Rotary evaporator

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitroaniline (1.0 eq) in anhydrous THF.

-

Addition of Base: Add triethylamine (1.1 eq) to the solution.

-

Boc-Protection: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Recrystallization/Chromatography: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.

Key Reactions and Applications

The primary application of this compound in drug discovery and development is as a stable, protected precursor to 3-aminoaniline derivatives. The subsequent reduction of the nitro group is a key transformation that unmasks a second reactive site.

Reduction of the Nitro Group

The selective reduction of the nitro group to an amine is a crucial step that transforms the title compound into tert-butyl 3-aminophenylcarbamate. This reaction can be achieved using various methods, with catalytic hydrogenation being a common and clean approach.

Protocol for Nitro Group Reduction:

-

Catalyst Slurry: In a flask suitable for hydrogenation, suspend palladium on carbon (10 wt. %, ~5 mol%) in a solvent such as methanol or ethyl acetate.

-

Addition of Substrate: Add this compound to the flask.

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction is stirred vigorously under a hydrogen atmosphere at room temperature.

-

Monitoring: The reaction progress is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield tert-butyl 3-aminophenylcarbamate, which can often be used in the next step without further purification.

This resulting tert-butyl 3-aminophenylcarbamate is a valuable intermediate for the synthesis of various bioactive molecules, including those with anti-inflammatory properties.[1][2]

Spectroscopic Data

The structure of this compound can be confirmed by standard spectroscopic methods.

| Data Type | Description |

| ¹H NMR (600 MHz, CDCl₃) | δ (ppm): 8.30 (t, J=2.1 Hz, 1H), 7.89-7.87 (m, 1H), 7.44 (t, J=8.2 Hz, 1H), 6.70 (br, 1H), 1.54 (s, 9H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 152.25, 148.78, 139.64, 129.72, 123.92, 117.64, 113.14, 81.65, 28.25 |

(Source: The Royal Society of Chemistry)

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important and versatile building block in modern organic synthesis. Its value lies in the orthogonal reactivity of the Boc-protected amine and the nitro group, which allows for controlled, stepwise functionalization. This technical guide provides the essential information for its synthesis, characterization, and application, particularly as a precursor to 1,3-diaminobenzene derivatives for use in drug discovery and medicinal chemistry. The provided protocols and data serve as a reliable resource for researchers in the field.

References

-

The Royal Society of Chemistry . tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

Bhookya, S. et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Iranian Chemical Society, 14(10), 2239-2252. [Link]

-

Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 1-11. [Link]

-

Organic Syntheses . SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

- Google Patents.

-

ResearchGate . Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

Sources

"Tert-butyl 3-nitrophenylcarbamate" solubility and stability data

An In-depth Technical Guide to the Solubility and Stability of Tert-butyl 3-nitrophenylcarbamate

Introduction: Contextualizing this compound

This compound (CAS No. 18437-64-4) is a chemical intermediate of significant interest in synthetic organic chemistry and drug discovery.[1] Its structure, featuring a Boc-protected amine and a nitro-substituted aromatic ring, makes it a versatile building block. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, prized for its stability in many reaction conditions and its clean removal under acidic conditions. The nitro group, a strong electron-withdrawing group, can serve as a precursor for an amino group or be utilized in various coupling reactions.

Understanding the physicochemical properties of this intermediate is paramount for its effective use. Solubility dictates the choice of reaction solvents, purification methods, and formulation strategies, while stability data informs handling, storage, and shelf-life, ensuring the integrity of the material throughout the development lifecycle. This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound and presents detailed, field-proven protocols for their experimental determination.

Physicochemical Properties: An Expert's Perspective

-

Molecular Formula: C₁₁H₁₄N₂O₄[1]

-

Molecular Weight: 238.24 g/mol [1]

-

Predicted Solubility Profile: The molecule possesses both hydrophobic (tert-butyl group, phenyl ring) and polar (carbamate, nitro group) functionalities. This amphiphilic nature suggests moderate solubility in a range of organic solvents. It is expected to be soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as chlorinated solvents like dichloromethane (DCM) and chloroform. Solubility in alcohols like methanol and ethanol is also anticipated. Due to the significant non-polar character, its solubility in water is expected to be low.

-

Predicted Stability Profile: The primary point of instability in the molecule is the Boc-carbamate linkage. The tert-butoxycarbonyl group is notoriously labile under acidic conditions, readily cleaving to release the free amine, carbon dioxide, and isobutylene.[2] Conversely, the Boc group is generally stable to basic conditions. The nitroaromatic system is typically stable but can be susceptible to reduction. The compound should be stored in a dry environment at room temperature to minimize potential degradation.[1][3]

Part 1: Experimental Determination of Solubility

Accurate solubility data is critical for process development and formulation. The following section outlines a robust protocol for determining the thermodynamic solubility of this compound in various solvents.

Causality in Experimental Design: The Shake-Flask Method

The shake-flask method (OECD Guideline 105) is the gold standard for determining thermodynamic solubility. It is selected for its simplicity and ability to ensure that a true equilibrium between the dissolved and undissolved solute is achieved, providing a definitive measure of a solvent's capacity to solvate the compound at a given temperature.

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation:

-

Add an excess amount of this compound to several vials, each containing a different solvent of interest (e.g., water, methanol, ethanol, acetonitrile, dichloromethane, DMSO). The excess solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary kinetic check should be performed, but 24 to 48 hours is typical.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (compatible with the solvent) to remove any undissolved particles.

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The nitroaromatic chromophore should provide strong UV absorbance for sensitive detection.

-

-

Quantification:

-

Prepare a calibration curve using standards of known concentrations of this compound.

-

Determine the concentration of the saturated solutions from the calibration curve and account for the dilution factor to calculate the solubility.

-

Data Presentation: Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Water | 25 | To be determined | To be determined |

| Methanol | 25 | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined |

| Acetonitrile | 25 | To be determined | To be determined |

| Dichloromethane | 25 | To be determined | To be determined |

| Dimethyl Sulfoxide | 25 | To be determined | To be determined |

Workflow Visualization: Solubility Determination

Caption: Shake-flask solubility determination workflow.

Part 2: Stability Assessment and Forced Degradation

Understanding a compound's stability profile is a cornerstone of chemical and pharmaceutical development. A forced degradation study is an essential tool to identify potential degradation pathways, elucidate the intrinsic stability of the molecule, and develop stability-indicating analytical methods.

Trustworthiness in Protocol: A Self-Validating System

The protocol described below is designed to be self-validating. It begins with the development of a stability-indicating method (SIM), an analytical method proven to separate the intact compound from its degradation products. This SIM is then used to analyze the outcomes of the forced degradation studies. The ability of the method to resolve new peaks (degradants) from the parent peak under stress conditions validates its specificity and utility.

Experimental Protocol: Forced Degradation Study

A. Development of a Stability-Indicating HPLC Method

-

Initial Method Development:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.[4]

-

Detection: UV detection at a wavelength where the parent compound and potential degradants (e.g., 3-nitroaniline) have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

-

Method Validation (Specificity):

-

Prepare a solution of this compound and subject it to preliminary stress conditions (e.g., heat and acid) to generate degradants.

-

Inject a mixture of the stressed and unstressed samples. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak.

-

B. Forced Degradation Conditions

Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent and subject them to the following stress conditions:

-

Acid Hydrolysis:

-

Treat the solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a set period (e.g., 24 hours).

-

Rationale: To assess the lability of the Boc-protecting group, which is known to be sensitive to acid.[2]

-

-

Base Hydrolysis:

-

Treat the solution with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for 24 hours.

-

Rationale: To evaluate the stability of the carbamate and other functionalities under basic conditions. The Boc group is generally base-stable.

-

-

Oxidative Degradation:

-

Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

-

Rationale: To test for susceptibility to oxidation. The aromatic ring or other parts of the molecule could be susceptible.

-

-

Thermal Degradation:

-

Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C) for 48 hours.

-

Rationale: To determine the intrinsic thermal stability of the compound in the absence of other reagents.

-

-

Photostability:

-

Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Rationale: To assess the potential for photodegradation, which can be a concern for nitroaromatic compounds.

-

For each condition, a control sample (stored at room temperature or refrigerated, protected from light) should be analyzed concurrently. Samples should be neutralized (if acidic or basic) before HPLC analysis.

Data Presentation: Forced Degradation Summary

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | No. of Degradants | Remarks |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | TBD | TBD | e.g., Major degradant at RRT 0.5 |

| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 °C | TBD | TBD | e.g., No significant degradation |

| Oxidation | 3% H₂O₂ | 24 h | RT | TBD | TBD | e.g., Minor degradation |

| Thermal (Solid) | Dry Heat | 48 h | 80 °C | TBD | TBD | e.g., Stable |

| Thermal (Solution) | Dry Heat | 48 h | 80 °C | TBD | TBD | e.g., Stable |

| Photostability | ICH Q1B | - | RT | TBD | TBD | e.g., Slight discoloration |

TBD: To Be Determined

Workflow Visualization: Forced Degradation Study

Caption: Forced degradation and stability analysis workflow.

Conclusion

While specific, pre-existing data on the solubility and stability of this compound is limited, this guide provides the necessary framework for any researcher to generate this critical information. By following the detailed protocols for solubility determination and forced degradation, scientists can build a robust understanding of the compound's physicochemical properties. This knowledge is indispensable for optimizing synthetic routes, ensuring material quality, and accelerating the journey from laboratory-scale synthesis to practical application.

References

-

National Institutes of Health (NIH). Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. Available from: [Link]

-

PubChem. tert-butyl N-(3-hydroxypropyl)carbamate. Available from: [Link]

- Google Patents. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.

-

PubChem. tert-Butyl (3-fluoro-2-methylphenyl)carbamate. Available from: [Link]

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

-

Frontiers. Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

-

PubChem. Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate. Available from: [Link]

-

Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Available from: [Link]

-

ResearchGate. How to purify p-amino tert butyl benzamide? Available from: [Link]

-

American Laboratory. An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. Available from: [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]

-

PubChem. tert-Butyl (3-aminopropyl)carbamate. Available from: [Link]

Sources

"Tert-butyl 3-nitrophenylcarbamate" spectral data (NMR, IR, mass spectrometry)

An In-depth Technical Guide to the Spectral Characterization of Tert-butyl 3-nitrophenylcarbamate

This guide provides a comprehensive analysis of the spectral data for this compound, a key intermediate in various organic synthesis applications, particularly within the pharmaceutical and materials science sectors. As researchers and drug development professionals, the unambiguous structural confirmation and purity assessment of such compounds are paramount. This document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data characteristic of this molecule, grounded in established spectroscopic principles. The narrative is designed to not only present the data but also to elucidate the causal relationships between the molecular structure and the observed spectral features, reflecting the insights of an experienced application scientist.

Molecular Structure and Spectroscopic Overview

The structural features of this compound—namely the aromatic ring substituted with an electron-withdrawing nitro group, a carbamate linkage, and a bulky tert-butyl group—give rise to a distinct and interpretable set of spectral data. Each functional group provides a unique signature that can be identified using a combination of analytical techniques.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectral Data & Interpretation

The proton NMR spectrum is characterized by distinct signals for the bulky tert-butyl group, the carbamate N-H proton, and the four protons on the metasubstituted aromatic ring. The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the aromatic protons, causing them to appear further downfield.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality Behind the Shift |

| ~8.30 | Singlet (s) | 1H | Ar-H (H-2) | This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. |

| ~7.88 | Doublet (d) | 1H | Ar-H (H-4) | This proton is ortho to the carbamate group and meta to the nitro group. |

| ~7.68 | Doublet (d) | 1H | Ar-H (H-6) | This proton is also ortho to the carbamate group and meta to the nitro group. |

| ~7.44 | Triplet (t) | 1H | Ar-H (H-5) | This proton is meta to both substituents and couples with its two adjacent neighbors (H-4 and H-6). |

| ~6.72 | Broad Singlet (bs) | 1H | N-H | The proton on the nitrogen of the carbamate is typically broad due to quadrupole broadening and exchange. |

| ~1.54 | Singlet (s) | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent, resulting in a single, strong singlet.[1] |

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data, confirming the carbon skeleton of the molecule. Key signals include the carbamate carbonyl, the carbons of the tert-butyl group, and the six distinct aromatic carbons.

| Chemical Shift (δ) ppm | Assignment | Causality Behind the Shift |

| ~152.4 | C=O (Carbamate) | The carbonyl carbon is in a deshielded environment due to the adjacent oxygen and nitrogen atoms.[1] |

| ~149.2 | Ar-C (C-3) | This carbon is directly attached to the electron-withdrawing nitro group, causing a significant downfield shift.[1] |

| ~139.9 | Ar-C (C-1) | The carbon atom bonded to the carbamate nitrogen.[1] |

| ~129.9 | Ar-C (C-5) | Aromatic CH carbon.[1] |

| ~124.1 | Ar-C (C-6) | Aromatic CH carbon.[1] |

| ~117.8 | Ar-C (C-4) | Aromatic CH carbon.[1] |

| ~113.4 | Ar-C (C-2) | Aromatic CH carbon, significantly influenced by its position relative to the two substituents.[1] |

| ~81.8 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group is shielded by the three methyl groups.[1] |

| ~28.5 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group.[1] |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 220-240 ppm) is required. A longer acquisition time (more scans) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for the rapid identification of key functional groups within a molecule. The spectrum of this compound is dominated by strong absorptions from the nitro, carbamate, and aromatic groups.

Expected IR Absorption Data & Interpretation

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Significance and Interpretation |

| ~3300-3400 | N-H | Stretching | A sharp to moderately broad peak indicating the N-H bond of the secondary carbamate.[2][3] |

| ~2980 | C-H (sp³) | Stretching | Absorption from the methyl groups of the tert-butyl moiety. |

| ~1720-1740 | C=O | Stretching | A very strong and sharp absorption characteristic of the carbamate carbonyl group.[2][4] |

| ~1530-1550 | N-O | Asymmetric Stretching | A strong absorption band, which, along with the symmetric stretch, is a definitive indicator of the nitro group conjugated with an aromatic ring.[5][6][7][8] |

| ~1340-1360 | N-O | Symmetric Stretching | A second strong absorption band confirming the presence of the nitro group.[5][6][7][8] |

| ~1580, ~1480 | C=C | Stretching | Medium to weak absorptions characteristic of the aromatic ring. |

| ~1250 | C-O | Stretching | Absorption from the C-O single bond of the carbamate ester. |

Experimental Protocol: IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol).

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Sample Scan: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber. Identify the key absorption bands and compare them to known functional group frequencies.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's mass and its fragmentation pattern, offering further structural confirmation. For this compound, the fragmentation is largely dictated by the stability of the tert-butyl cation and the integrity of the nitroaromatic ring.

Mass Spectral Data & Fragmentation Analysis

The molecular weight of this compound (C₁₁H₁₄N₂O₄) is 238.24 g/mol . In an Electron Ionization (EI) mass spectrum, the molecular ion (M⁺) peak at m/z 238 would be expected, though it may be weak. The fragmentation is dominated by the loss of the stable tert-butyl group.

Caption: Proposed EI mass spectrometry fragmentation pathway.

Interpretation of Key Fragments:

-

m/z = 238 (M⁺): The molecular ion. Its presence confirms the molecular weight.

-

m/z = 182: This peak arises from a McLafferty-type rearrangement resulting in the loss of isobutylene (C₄H₈).

-

m/z = 138: Subsequent loss of carbon dioxide (CO₂) from the m/z 182 fragment, resulting in the 3-nitroaniline radical cation.

-

m/z = 57 ([C₄H₉]⁺): This is often the base peak in the spectrum. It corresponds to the highly stable tert-butyl cation, a hallmark of Boc-protected compounds.[9]

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method Setup:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Column: Use a standard non-polar capillary column (e.g., HP-5MS).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C).

-

-

MS Method Setup:

-

Ion Source: Use a standard Electron Ionization (EI) source at 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-400).

-

-

Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will travel through the column, separate from any impurities, and then enter the mass spectrometer to be fragmented and detected.

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum corresponding to that chromatographic peak to identify the molecular ion and key fragment ions.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and definitive characterization of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical nitro and carbamate functional groups, and mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern dominated by the stable tert-butyl cation. Together, these techniques form a self-validating system for the structural elucidation and purity assessment essential for researchers in the chemical and pharmaceutical sciences.

References

- Supporting Inform

- IR Spectroscopy Tutorial: Nitro Groups.

- Spectroscopy Tutorial: Nitro Groups.

- Interpretation of IR Spectra: Identifying Functional Groups in Organic Compounds. Docsity.

- Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tom

- Characteristic Infrared Absorption Spectra and Frequencies of Carbam

- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.

- Mass Spectra of Some Carbamate Pesticides.

- Recent Advances in the Chemistry of Metal Carbamates.

- tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)

Sources

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Recent Advances in the Chemistry of Metal Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. docsity.com [docsity.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. mdpi.com [mdpi.com]

The Multifaceted Reactivity of Tert-Butyl 3-Nitrophenylcarbamate: A Technical Guide to its Mechanistic Pathways in Organic Synthesis

Introduction: A Versatile Building Block in Modern Organic Chemistry

Tert-butyl 3-nitrophenylcarbamate is a valuable and versatile intermediate in organic synthesis, offering a unique combination of functional groups that can be strategically manipulated to construct complex molecular architectures. This technical guide provides an in-depth exploration of the core mechanisms of action of this reagent, designed for researchers, scientists, and professionals in drug development. We will delve into the electronic and steric influences that govern its reactivity, and elucidate its role as a precursor for amine synthesis, a directing group in aromatic functionalization, and a key component in the synthesis of ureas. This guide will not only present established protocols but also explain the underlying principles to empower chemists to rationally design and execute synthetic strategies.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through the reaction of 3-nitroaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O, followed by the departure of the tert-butoxide and carbon dioxide, resulting in the formation of the stable carbamate.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

3-Nitroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-nitroaniline (1.0 eq.) in the chosen anhydrous solvent.

-

Add the base (1.1 eq.) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

Spectroscopic Data

The structure of this compound can be confirmed by standard spectroscopic methods.

| Spectroscopic Data | Description |

| ¹H NMR (600 MHz, CDCl₃) | δ (ppm): 8.30 (t, J=2.1 Hz, 1H), 7.89-7.87 (m, 1H), 7.44 (t, J=8.2 Hz, 1H), 6.70 (br, 1H), 1.54 (s, 9H).[1] |

| IR (KBr) | Characteristic absorptions are expected around 3350 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O stretch of the carbamate), and 1530 and 1350 cm⁻¹ (asymmetric and symmetric stretches of the nitro group, respectively). The IR spectrum of the related tert-butyl (2-nitrophenyl) carbamate shows absorption bands at 3360 cm⁻¹ (NH) and 1680 cm⁻¹ (C=O).[2] |

Mechanism of Action I: Precursor to 3-Aminophenylcarbamate Derivatives via Nitro Group Reduction

A primary and highly valuable transformation of this compound is the reduction of its nitro group to an amine. This provides access to tert-butyl 3-aminophenylcarbamate, a key building block for the synthesis of various substituted anilines, which are prevalent in pharmaceuticals and materials science. The Boc-protected amine is significantly less nucleophilic than a free aniline, allowing for selective reactions at the newly formed amino group.

The reduction can be achieved through various methods, most commonly catalytic hydrogenation or the use of metals in acidic media.[2]

Mechanism of Nitro Group Reduction

While the detailed mechanism of nitro group reduction can be complex, the overall transformation involves the transfer of six electrons to the nitro group. In catalytic hydrogenation, this occurs on the surface of a heterogeneous catalyst (e.g., Pd/C), where hydrogen gas is activated. With metals like iron or tin in acidic media, a series of single electron transfers from the metal, coupled with protonation steps, leads to the formation of the amine.

Caption: General scheme for the reduction of the nitro group.

Experimental Protocol: Reduction of this compound

This protocol is adapted from the reduction of the ortho-isomer.[2]

-

Materials:

-

This compound

-

Iron powder (Fe) or Tin(II) chloride (SnCl₂)

-

Hydrochloric acid (HCl) or other suitable acid

-

Methanol or Ethanol

-

Sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl acetate

-

-

Procedure:

-

Dissolve this compound (1.0 eq.) in methanol or ethanol in a round-bottom flask.

-

Add iron powder (excess) and concentrated HCl dropwise while stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and filter to remove the excess metal.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Neutralize the residue with a saturated sodium bicarbonate solution.

-

Extract the product with DCM or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl 3-aminophenylcarbamate.

-

Mechanism of Action II: Directed Ortho-Metalation (DoM)

The carbamate functionality is a powerful directing metalation group (DMG) in directed ortho-metalation (DoM) reactions.[3][4] This allows for the regioselective deprotonation of the aromatic ring at the position ortho to the carbamate, followed by quenching with an electrophile to introduce a new substituent. This strategy provides a powerful tool for the synthesis of highly substituted aromatic compounds.

Mechanism of Directed Ortho-Metalation

The mechanism involves the coordination of a strong organolithium base (e.g., n-butyllithium or sec-butyllithium) to the Lewis basic oxygen atom of the carbamate. This brings the base into close proximity to the ortho-protons, facilitating their abstraction and the formation of an ortho-lithiated intermediate. This intermediate then reacts with an added electrophile.

Caption: Workflow for Directed Ortho-Metalation.

For this compound, lithiation is expected to occur at the C2 or C4 position, ortho to the carbamate group. The strong electron-withdrawing nature of the nitro group at the C3 position will influence the acidity of the adjacent protons, potentially favoring lithiation at C4.

Mechanism of Action III: Synthesis of Unsymmetrical Ureas

Carbamates are excellent precursors for the synthesis of ureas. In the case of this compound, the nitrophenyl group can act as a leaving group upon nucleophilic attack by an amine at the carbamate carbonyl. This reaction provides a convenient route to unsymmetrical ureas, which are important pharmacophores and structural motifs in supramolecular chemistry.

Mechanism of Urea Formation

The reaction proceeds via a nucleophilic acyl substitution mechanism. An amine attacks the electrophilic carbonyl carbon of the carbamate, forming a tetrahedral intermediate. The collapse of this intermediate results in the expulsion of the 3-nitrophenoxide anion, which is a relatively good leaving group due to the electron-withdrawing nature of the nitro group. The stability of the resulting anion drives the reaction forward.

Caption: Mechanism of Urea Synthesis from a Carbamate.

Experimental Protocol: Synthesis of an Unsymmetrical Urea

-

Materials:

-

This compound

-

Primary or secondary amine

-

Aprotic solvent (e.g., THF, DMF)

-

Optional: A non-nucleophilic base if the amine salt is used.

-

-

Procedure:

-

Dissolve this compound (1.0 eq.) in the chosen aprotic solvent.

-

Add the amine (1.1 eq.) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography to yield the desired unsymmetrical urea.

-

Potential for Nucleophilic Aromatic Substitution (SNAr)

The presence of a nitro group on the aromatic ring makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces a leaving group on the aromatic ring. While the carbamate itself is not a typical leaving group in SNAr, the nitro group can be displaced under certain conditions, although this is less common than displacement of halogens. For SNAr to be efficient, the nitro group typically needs to be in the ortho or para position to the leaving group to stabilize the intermediate Meisenheimer complex. With the nitro group in the meta position, activation towards SNAr is significantly reduced.

Conclusion

This compound is a versatile synthetic intermediate with a rich and predictable reactivity profile. Its primary mechanisms of action include serving as a precursor to valuable 3-aminoaniline derivatives through reliable nitro group reduction, acting as a powerful directing group for regioselective aromatic functionalization via directed ortho-metalation, and functioning as an efficient electrophile in the synthesis of unsymmetrical ureas. A thorough understanding of these mechanistic pathways, as detailed in this guide, is crucial for leveraging the full potential of this reagent in the design and execution of complex synthetic strategies in pharmaceutical and materials chemistry.

References

-

Bhookya, S., & Pochampally, J. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(8), 1775–1786. [Link]

-

Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

-

Luedtke, N. W. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(49), 8681-8684. [Link]

Sources

A Comprehensive Health and Safety Guide for Tert-butyl 3-nitrophenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information compiled herein is based on available safety data sheets and scientific literature. Data for tert-butyl 3-nitrophenylcarbamate is limited, and information from structurally related compounds may be used to infer potential hazards. All handling of this chemical should be conducted by qualified individuals in a controlled laboratory setting with appropriate safety measures in place.

Section 1: Chemical Identity and Hazard Overview

This compound (CAS No. 18437-64-4) is a carbamate ester derivative used in organic synthesis.[1][2] Its molecular formula is C11H14N2O4, and it has a molecular weight of 238.24 g/mol .[1][3] A comprehensive understanding of its health and safety profile is crucial for its safe handling and use in experimental workflows.

While specific toxicological data for the 3-nitro isomer is not extensively available, data from related compounds and supplier safety data sheets indicate that this class of compounds should be handled with care. The primary hazards are associated with irritation to the skin, eyes, and respiratory tract.[4]

GHS Hazard Identification

The following table summarizes the GHS classification for carbamate compounds, which may be applicable to this compound. It is important to note that a harmonized classification may not be available, and these classifications are based on notifications from suppliers.

| Hazard Class | GHS Category | Hazard Statement | Source |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [4][5] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [4][5] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | [4][5] |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed | [5][6] |

Hazard Pictograms:

Section 2: Risk Assessment and Engineering Controls

A thorough risk assessment should be conducted before handling this compound. This involves evaluating the potential routes of exposure and implementing appropriate control measures.

Caption: Risk assessment workflow for handling this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[3][4]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[5]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate PPE are critical to minimize exposure.

Handling Procedures

-

Preparation: Before handling, inspect the container for any damage.[5] Ensure all necessary PPE is donned correctly.

-

Weighing and Transfer: To prevent the generation of dust, weigh and transfer the solid material in a fume hood.[5] Use a spatula for transfers and avoid creating dust clouds.[5]

-

Housekeeping: Maintain a clean and organized work area. Clean up any spills promptly and decontaminate surfaces after use.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[7] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7]

Recommended Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

| PPE Category | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or chemical splash goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[3][8] | To protect against dust particles and splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[7] | To prevent skin contact. It is important to inspect gloves for tears or holes before use and to consult the manufacturer's data for breakthrough times.[7] |

| Body Protection | A laboratory coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron is recommended.[7][8] | To minimize skin exposure. |

| Respiratory Protection | For situations where dust may be generated and engineering controls are not sufficient, a NIOSH-approved respirator (e.g., N95) should be used.[5] | To prevent inhalation of dust particles. |

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

Caption: Decision tree for emergency response to exposures and spills.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3][4][9]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][4][9] If skin irritation persists, seek medical attention.[7]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[3][4][9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth with water.[3][4] Never give anything by mouth to an unconscious person.[3][4] Seek immediate medical attention.[4]

Spill Response

-

Personal Precautions: Avoid dust formation and ensure adequate ventilation.[3] Wear appropriate PPE as described in Section 3.2.

-

Containment and Clean-up: For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[5][7] Avoid generating dust. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

-

Environmental Precautions: Prevent the material from entering drains or waterways.[3][4]

Section 5: Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7]

-

Keep away from incompatible materials such as strong oxidizing agents.[7]

-

Store separately from food and drink.[7]

Disposal

-

Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.

-

Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container.

-

All waste disposal must be conducted in accordance with local, state, and federal regulations. Contact your institution's EHS office for specific disposal guidelines.

Section 6: Physical, Chemical, and Toxicological Properties

A summary of the known and predicted properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C11H14N2O4 | [1][3] |

| Molecular Weight | 238.24 g/mol | [1][3] |

| Appearance | Solid | [10] |

| Stability | Stable under recommended storage conditions. | [7] |

| Incompatible Materials | Strong oxidizing agents. | [7] |

| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides. | [4] |

| Acute Toxicity | No specific data available for the 3-nitro isomer. Harmful if swallowed is a potential classification based on related compounds.[5][6] | |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA.[4] |

References

- AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-Butyl (2-methoxy-6-nitrophenyl)carbamate.

- Fisher Scientific. (2023, September 22). Safety Data Sheet: tert-Butyl carbamate.

- BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate.

- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.

- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - this compound.

- Fisher Scientific. (2025, December 19). Safety Data Sheet: tert-Butyl carbamate.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- Cayman Chemical. (n.d.). Tert-Butyl (3-nitrophenyl)carbamate.

- ChemScene. (n.d.). 1881291-64-0 | tert-Butyl butyl(3-nitrophenyl)carbamate.

- European Chemicals Agency. (n.d.). Substance Information. ECHA.

- Sigma-Aldrich. (n.d.). tert-Butyl (4-nitrophenyl)carbamate | 18437-63-3.

- CymitQuimica. (2025, December 30). Safety Data Sheet: tert-Butyl (4-nitrophenyl)carbamate.

- Ambeed. (n.d.). 18437-63-3 | tert-Butyl (4-nitrophenyl)carbamate.

- National Center for Biotechnology Information. (n.d.). tert-Butyl 4-nitrophenylcarbamate. PubChem.

- BLD Pharm. (n.d.). 18437-64-4|tert-Butyl (3-nitrophenyl)carbamate.

- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.

- Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. NIOSH.

- BenchChem. (2025). Personal protective equipment for handling tert-Butyl (2-(benzylamino)ethyl)carbamate.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 18437-64-4|tert-Butyl (3-nitrophenyl)carbamate|BLD Pharm [bldpharm.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Application of Tert-butyl 3-nitrophenylcarbamate as a Versatile Intermediate in Organic Synthesis

Abstract: Tert-butyl 3-nitrophenylcarbamate is a strategically important chemical intermediate, primarily utilized in the synthesis of complex organic molecules within the pharmaceutical and materials science sectors. Its structure, featuring a nitro-aromatic core and a stable tert-butyloxycarbonyl (Boc) protecting group, allows for selective, high-yield transformations. This guide provides an in-depth analysis of its synthesis, core reactivity, and application, with a focus on the causal mechanisms behind experimental protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block.

Introduction and Strategic Importance

This compound, with CAS number 18437-64-4, is a stable, crystalline solid that serves as a pivotal precursor to tert-butyl 3-aminophenylcarbamate.[1] The molecule's utility is rooted in its bifunctional nature:

-

The Nitro Group: An electron-withdrawing group that can be selectively and cleanly reduced to a primary amine (aniline). This transformation is a cornerstone of aromatic chemistry.

-

The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the carbamate nitrogen.[2] It prevents the amine from participating in unwanted side reactions, enhances solubility in organic solvents, and can be removed under specific acidic conditions, offering orthogonal protection strategies in multi-step syntheses.[3][4]

This combination makes it an ideal starting material for building molecules that require a 1,3-disubstituted aminophenyl moiety, a common scaffold in many biologically active compounds.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided for quick reference.

| Property | Value | Source(s) |

| CAS Number | 18437-64-4 | [5][6] |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [7] |

| Molecular Weight | 238.24 g/mol | [7] |

| Appearance | Yellow solid | [8] |

| Melting Point | 180-182 °C | [8] |

Spectroscopic data is crucial for identity confirmation. A representative ¹H NMR spectrum in CDCl₃ would show characteristic peaks around 8.30 ppm (t, 1H), 7.88 ppm (m, 1H), 7.44 ppm (t, 1H), 6.70 ppm (br, 1H), and 1.54 ppm (s, 9H).[8]

Synthesis of this compound

The most common and efficient synthesis involves the N-tert-butoxycarbonylation of 3-nitrophenol. This reaction is typically performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Synthetic Workflow

The diagram below illustrates the standard synthetic transformation.

Caption: Synthesis of this compound.

Causality and Experimental Rationale

The choice of reagents and conditions is critical for a successful synthesis. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine of the starting material attacks a carbonyl carbon of the Boc anhydride.[2] The use of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is to deprotonate the amine, increasing its nucleophilicity. Solvents like tetrahydrofuran (THF) are chosen for their ability to dissolve both the polar starting material and the less polar Boc anhydride.[2]

Detailed Experimental Protocol

This protocol is adapted from established methodologies for Boc protection.[8]

-

Preparation: To a solution of 3-nitrophenol (1.0 eq) in anhydrous tetrahydrofuran (THF), add 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in THF dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with citric acid solution, water, and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Isolation: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a yellow solid.

Core Utility: The Gateway to 3-Aminophenyl Building Blocks

The primary role of this compound is as a stable precursor to tert-butyl 3-aminophenylcarbamate. This is achieved through the selective reduction of the nitro group.

The Key Transformation: Nitro Group Reduction

Catalytic hydrogenation is the most prevalent and efficient method for this transformation, prized for its clean reaction profile and high yields.[9] The reaction produces water as the only byproduct.[9]

Caption: Reduction of the nitro group to a primary amine.

Rationale for Catalytic Hydrogenation

-

Chemoselectivity: Catalysts like Palladium on carbon (Pd/C) are highly effective at reducing nitro groups without affecting the Boc protecting group or the aromatic ring.[10][11] This high degree of selectivity is crucial for complex molecule synthesis.[11]

-

Mild Conditions: The reaction typically proceeds at room temperature and atmospheric pressure of hydrogen, preserving other sensitive functional groups that might be present in the molecule.[9]

-

Efficiency: The conversion is often quantitative, simplifying purification.

Alternative reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can also be used, particularly when catalytic hydrogenation is not feasible due to the presence of other reducible groups (e.g., alkynes).[12][13]

Detailed Protocol for Nitro Reduction

-

Setup: To a solution of this compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation, add 10% Palladium on carbon (Pd/C) (5-10 mol%).

-

Hydrogenation: Seal the vessel, evacuate the air, and replace with a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

-

Reaction: Stir the suspension vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains wet with solvent during filtration.

-

Isolation: Concentrate the filtrate under reduced pressure to yield tert-butyl 3-aminophenylcarbamate, which is often pure enough for subsequent steps.

Application in Multi-Step Synthesis: A Case Study

The resulting tert-butyl 3-aminophenylcarbamate is a versatile building block.[3] The newly formed aniline is nucleophilic and can undergo a wide range of reactions, including acylation, alkylation, and coupling reactions, to build more complex molecular architectures.[14]